Cas no 85329-59-5 (Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)-)

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- structure
85329-59-5 structure
商品名:Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)-
CAS番号:85329-59-5
MF:C20H26O5
メガワット:346.417446613312
CID:724661
PubChem ID:13241286

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- 化学的及び物理的性質

名前と識別子

    • Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)-
    • Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-...
    • Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methyle
    • Trichorabdal A
    • [ "" ]
    • (1R,2R,4′aS,5′R,7′S,9′aS)-Hexahydro-5′-hydroxy-3,3-dimethyl-8′-methylene-1′,9′-dioxospiro[cyclohexane-1,4′(3′H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde (ACI)
    • Spiro[cyclohexane-1,4′(3′H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde, hexahydro-5′-hydroxy-3,3-dimethyl-8′-methylene-1′,9′-dioxo-, [4′R-[4′α(R*),4′aα,5′β,7′β,9′aβ]]- (ZCI)
    • (-)-Trichorabdal A
    • InChI=1/C20H26O5/c1-11-12-7-13(22)15-19(6-4-5-18(2,3)14(19)9-21)10-25-17(24)20(15,8-12)16(11)23/h9,12-15,22H,1,4-8,10H2,2-3H3/t12-,13-,14-,15+,19+,20+/m1/s1
    • HY-N1128
    • KIJKAQHLSSAHOL-HZWIUQJVSA-
    • AKOS040762448
    • (1S,1'R,5R,6S,7R,9S)-7-hydroxy-2',2'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohexane]-1'-carbaldehyde
    • SCHEMBL723312
    • Spiro(cyclohexane-1,4'(3'H)-(1H-7,9a)methanocyclohepta(c)pyran)-2-carboxaldehyde, hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo, (4R-(4'alpha(R*),4'aalpha,5'beta,7'beta,9'abeta))-
    • 85329-59-5
    • CS-0016416
    • FS-9103
    • DA-58718
    • インチ: 1S/C20H26O5/c1-11-12-7-13(22)15-19(6-4-5-18(2,3)14(19)9-21)10-25-17(24)20(15,8-12)16(11)23/h9,12-15,22H,1,4-8,10H2,2-3H3/t12-,13-,14-,15+,19+,20+/m1/s1
    • InChIKey: KIJKAQHLSSAHOL-HZWIUQJVSA-N
    • ほほえんだ: C([C@@H]1C(C)(C)CCC[C@@]21COC(=O)[C@]13C(=O)C(=C)[C@H](C[C@H]([C@@H]21)O)C3)=O

計算された属性

  • せいみつぶんしりょう: 346.178024
  • どういたいしつりょう: 346.178024
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 1
  • 複雑さ: 680
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.7
  • 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 567.8±50.0 °C at 760 mmHg
  • フラッシュポイント: 203.1±23.6 °C
  • 屈折率: 1.565
  • PSA: 80.67000
  • LogP: 2.06720
  • じょうきあつ: 0.0±3.5 mmHg at 25°C

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- セキュリティ情報

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T58910-5mg
Trichorabdal A
85329-59-5 ,HPLC≥98%
5mg
¥6240.0 2023-09-06
TargetMol Chemicals
TN5173-5mg
Trichorabdal A
85329-59-5 98.00%
5mg
¥ 13800 2023-09-15
TargetMol Chemicals
TN5173-1mg
Trichorabdal A
85329-59-5 98.00%
1mg
¥ 6370 2024-07-19
A2B Chem LLC
AH54397-5mg
trichorabdal A
85329-59-5 98.0%
5mg
$785.00 2024-04-19
Aaron
AR00G6Y1-5mg
Trichorabdal A
85329-59-5 98%
5mg
$897.00 2025-02-12
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5173-5 mg
Trichorabdal A
85329-59-5 98.00%
5mg
¥3477.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5173-1 mg
Trichorabdal A
85329-59-5 98.00%
1mg
¥1693.00 2022-04-26
TargetMol Chemicals
TN5173-1 mg
Trichorabdal A
85329-59-5 98.00%
1mg
¥ 2,820 2023-07-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5173-10 mg
Trichorabdal A
85329-59-5 98.00%
10mg
¥5216.00 2022-04-26
TargetMol Chemicals
TN5173-5 mg
Trichorabdal A
85329-59-5 98.00%
5mg
¥ 13,800 2023-07-10

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- 合成方法

Synthetic Routes 1

はんのうじょうけん
1.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
3.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
リファレンス
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

Synthetic Routes 2

はんのうじょうけん
1.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
1.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
2.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
3.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
3.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
3.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
4.1 Reagents: Palladium chloride ,  Oxygen ,  Silver tetrafluoroborate Solvents: Dimethyl sulfoxide ;  45 °C
5.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
5.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
6.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
7.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
7.2 Reagents: Sodium bicarbonate Solvents: Water
8.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
リファレンス
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Synthetic Routes 3

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol ;  1.5 h, 0 °C
1.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
1.3 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  20 min, rt
2.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
2.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
3.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
4.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
4.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
4.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
5.1 Reagents: Acetic acid ,  Palladium diacetate ,  Oxygen Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
6.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
6.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
7.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
8.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
8.2 Reagents: Sodium bicarbonate Solvents: Water
9.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
リファレンス
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Synthetic Routes 4

はんのうじょうけん
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide ;  3 h, 0 °C
2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 15 min, rt; rt → -78 °C
2.2 Reagents: Benzeneselenenyl bromide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
2.3 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
3.1 Reagents: p-Toluenesulfonic acid Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol ;  1.5 h, 0 °C
3.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
3.3 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  20 min, rt
4.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
4.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
5.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
6.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
6.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
6.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
7.1 Reagents: Acetic acid ,  Palladium diacetate ,  Oxygen Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
8.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
8.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
9.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
10.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
10.2 Reagents: Sodium bicarbonate Solvents: Water
11.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
リファレンス
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Synthetic Routes 5

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
リファレンス
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Synthetic Routes 6

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
2.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
リファレンス
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

Synthetic Routes 7

はんのうじょうけん
1.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
リファレンス
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

Synthetic Routes 8

はんのうじょうけん
1.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
1.2 Reagents: Triphenylphosphine ;  30 min, -94 °C → 23 °C; 3 h, 23 °C
2.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
4.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
リファレンス
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

Synthetic Routes 9

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Palladium diacetate ,  Oxygen Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
2.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
2.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
3.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
リファレンス
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Synthetic Routes 10

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium iodide ,  Diisopropylethylamine Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 0 °C → -78 °C
2.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
2.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
3.1 Reagents: Acetic acid ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
4.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
4.2 Reagents: Triphenylphosphine ;  30 min, -94 °C → 23 °C; 3 h, 23 °C
5.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
6.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
7.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
リファレンス
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

Synthetic Routes 11

はんのうじょうけん
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 0 °C → -78 °C
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
1.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
2.1 Reagents: Oxygen ,  Silver tetrafluoroborate Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
3.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
3.2 Reagents: Triphenylphosphine ;  30 min, -94 °C → 23 °C; 3 h, 23 °C
4.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
6.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
リファレンス
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

Synthetic Routes 12

はんのうじょうけん
1.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
1.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
2.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
リファレンス
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Synthetic Routes 13

はんのうじょうけん
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
1.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
2.1 Reagents: Acetic acid ,  Palladium diacetate ,  Oxygen Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
3.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
3.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
4.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
リファレンス
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Synthetic Routes 14

はんのうじょうけん
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  20 min, rt
2.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
2.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
3.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
4.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
4.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
4.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
5.1 Reagents: Palladium chloride ,  Oxygen ,  Silver tetrafluoroborate Solvents: Dimethyl sulfoxide ;  45 °C
6.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
6.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
7.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
8.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
8.2 Reagents: Sodium bicarbonate Solvents: Water
9.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
リファレンス
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Synthetic Routes 15

はんのうじょうけん
1.1 Reagents: Titanocene dichloride ,  Zinc ,  Pyridine, 2,4,6-trimethyl-, hydrochloride (1:1) Solvents: Tetrahydrofuran ;  24 h, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide ;  3 h, 0 °C
3.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 15 min, rt; rt → -78 °C
3.2 Reagents: Benzeneselenenyl bromide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
3.3 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
4.1 Reagents: p-Toluenesulfonic acid Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol ;  1.5 h, 0 °C
4.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
4.3 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  20 min, rt
5.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
5.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
6.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
7.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
7.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
7.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
8.1 Reagents: Palladium chloride ,  Oxygen ,  Silver tetrafluoroborate Solvents: Dimethyl sulfoxide ;  45 °C
9.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
9.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
10.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
11.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
11.2 Reagents: Sodium bicarbonate Solvents: Water
12.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
リファレンス
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Synthetic Routes 16

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
2.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
2.2 Reagents: Triphenylphosphine ;  30 min, -94 °C → 23 °C; 3 h, 23 °C
3.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
5.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
リファレンス
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

Synthetic Routes 17

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
2.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
2.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
3.1 Reagents: Palladium chloride ,  Oxygen ,  Silver tetrafluoroborate Solvents: Dimethyl sulfoxide ;  45 °C
4.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
4.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
5.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
6.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
6.2 Reagents: Sodium bicarbonate Solvents: Water
7.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
リファレンス
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Synthetic Routes 18

はんのうじょうけん
1.1 Reagents: Lithium bromide Catalysts: Samarium iodide (SmI2) Solvents: tert-Butanol ,  Tetrahydrofuran ;  45 min, -78 °C
2.1 Reagents: Tetrabutylammonium iodide ,  Diisopropylethylamine Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
3.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 0 °C → -78 °C
3.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
3.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
4.1 Reagents: Oxygen ,  Silver tetrafluoroborate Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
5.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
5.2 Reagents: Triphenylphosphine ;  30 min, -94 °C → 23 °C; 3 h, 23 °C
6.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
7.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
8.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
リファレンス
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

Synthetic Routes 19

はんのうじょうけん
1.1 Reagents: Titanocene dichloride ,  Zinc ,  Pyridine, 2,4,6-trimethyl-, hydrochloride (1:1) Solvents: Tetrahydrofuran ;  24 h, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide ;  3 h, 0 °C
3.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 15 min, rt; rt → -78 °C
3.2 Reagents: Benzeneselenenyl bromide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
3.3 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
4.1 Reagents: p-Toluenesulfonic acid Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol ;  1.5 h, 0 °C
4.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
4.3 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  20 min, rt
5.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
5.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
6.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
7.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
7.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
7.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
8.1 Reagents: Palladium chloride ,  Oxygen ,  Silver tetrafluoroborate Solvents: Dimethyl sulfoxide ;  45 °C
9.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
9.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
10.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
11.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
11.2 Reagents: Sodium bicarbonate Solvents: Water
12.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
リファレンス
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Synthetic Routes 20

はんのうじょうけん
1.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
リファレンス
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Synthetic Routes 21

はんのうじょうけん
1.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
リファレンス
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Synthetic Routes 22

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium hydrogen sulfate Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  1.5 h, 0 °C
1.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
2.1 Reagents: Lithium bromide Catalysts: Samarium iodide (SmI2) Solvents: tert-Butanol ,  Tetrahydrofuran ;  45 min, -78 °C
3.1 Reagents: Tetrabutylammonium iodide ,  Diisopropylethylamine Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
4.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 0 °C → -78 °C
4.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
4.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
5.1 Reagents: Acetic acid ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
6.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
6.2 Reagents: Triphenylphosphine ;  30 min, -94 °C → 23 °C; 3 h, 23 °C
7.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
8.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
9.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
リファレンス
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

Synthetic Routes 23

はんのうじょうけん
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 15 min, rt; rt → -78 °C
1.2 Reagents: Benzeneselenenyl bromide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
1.3 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
2.1 Reagents: p-Toluenesulfonic acid Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol ;  1.5 h, 0 °C
2.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
2.3 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  20 min, rt
3.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
3.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
4.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
5.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
5.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
5.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
6.1 Reagents: Palladium chloride ,  Oxygen ,  Silver tetrafluoroborate Solvents: Dimethyl sulfoxide ;  45 °C
7.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
7.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
8.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
9.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
9.2 Reagents: Sodium bicarbonate Solvents: Water
10.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
リファレンス
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Synthetic Routes 24

はんのうじょうけん
1.1 Reagents: Titanocene dichloride ,  Zinc ,  Pyridine, 2,4,6-trimethyl-, hydrochloride (1:1) Solvents: Tetrahydrofuran ;  24 h, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide ;  3 h, 0 °C
3.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 15 min, rt; rt → -78 °C
3.2 Reagents: Benzeneselenenyl bromide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
3.3 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
4.1 Reagents: p-Toluenesulfonic acid Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol ;  1.5 h, 0 °C
4.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
4.3 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  20 min, rt
5.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
5.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
6.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
7.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
7.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
7.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
8.1 Reagents: Palladium chloride ,  Oxygen ,  Silver tetrafluoroborate Solvents: Dimethyl sulfoxide ;  45 °C
9.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
9.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
10.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
11.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
11.2 Reagents: Sodium bicarbonate Solvents: Water
12.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
リファレンス
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- Raw materials

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- Preparation Products

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- 関連文献

おすすめ記事

推奨される供給者
atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
atkchemica
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.